molecular formula C20H32N2O6 B3822089 benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Cat. No.: B3822089
M. Wt: 396.5 g/mol
InChI Key: IKQUTECSTHBOCT-UHFFFAOYSA-N
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Description

Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is a complex organic compound belonging to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is notable for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications.

Properties

IUPAC Name

benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c23-20(28-18-19-4-2-1-3-5-19)22-8-12-26-16-14-24-10-6-21-7-11-25-15-17-27-13-9-22/h1-5,21H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUTECSTHBOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines replace the benzyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions and catalysis.

    Biology: Employed in biochemical assays to study enzyme activities and protein-ligand interactions due to its ability to form stable complexes with metal ions.

    Medicine: Investigated for its potential use in drug delivery systems, where its ability to encapsulate metal ions can be utilized to transport therapeutic agents.

    Industry: Utilized in the extraction and separation of metal ions from mixtures, aiding in the purification of metals and the recycling of industrial waste.

Mechanism of Action

The mechanism of action of benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether oxygen atoms and nitrogen atoms in the ring structure coordinate with metal ions, creating a stable complex. This complexation can influence various biochemical and chemical processes, such as enzyme activities and catalytic reactions. The molecular targets include metal ions like calcium, magnesium, and transition metals, which are essential for numerous biological and chemical functions.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A parent compound without the benzyl and carboxylate groups, used in similar applications but with different complexation properties.

    1,10-Diaza-18-crown-6: A similar crown ether with a slightly different ring structure, used for complexation with metal ions.

    Benzo-15-crown-5: Another crown ether with a benzene ring, used for complexation with smaller metal ions like sodium and potassium.

Uniqueness

Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct complexation properties and reactivity. The presence of the benzyl and carboxylate groups enhances its ability to form stable complexes with a wider range of metal ions, making it more versatile in various applications compared to its similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Reactant of Route 2
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benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

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